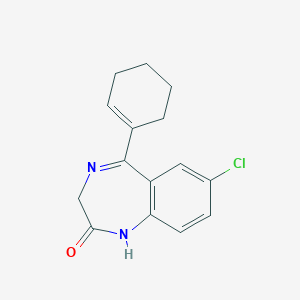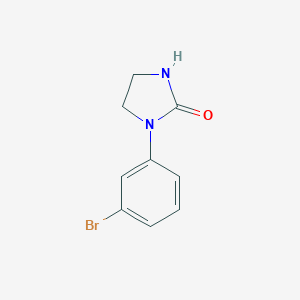
Nortetrazepam
Übersicht
Beschreibung
Nortetrazepam ist ein Benzodiazepin-Derivat und einer der Hauptmetabolite von Tetrazepam . Benzodiazepine sind eine Klasse psychoaktiver Medikamente, die für ihre sedativen, anxiolytischen, antikonvulsiven und muskelrelaxierenden Eigenschaften bekannt sind. This compound ist in erster Linie für seine Rolle im Stoffwechselweg von Tetrazepam bekannt und trägt zu dessen pharmakologischen Wirkungen bei .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Amino-5-Chlorbenzophenon mit Cyclohexanon in Gegenwart eines geeigneten Katalysators, um die Benzodiazepin-Ringstruktur zu bilden . Die Reaktionsbedingungen erfordern oft bestimmte Temperaturen und pH-Werte, um die korrekte Bildung der Verbindung sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und modernster Ausrüstung, um Konsistenz und Ausbeute zu gewährleisten. Qualitätskontrollmaßnahmen sind entscheidend, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metabolite zu bilden.
Reduktion: Reduktionsreaktionen können die Benzodiazepin-Ringstruktur verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Benzodiazepin-Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitutionsreagenzien: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, dehydrierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Industrie: Wird bei der Entwicklung neuer Benzodiazepin-Derivate und in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Wechselwirkung mit den Gamma-Aminobuttersäure (GABA)-Rezeptoren im Gehirn. Es verstärkt die Bindung von GABA an seine Rezeptoren und führt zu verstärkten inhibitorischen Wirkungen auf die neuronale Aktivität. Dies führt zu den sedativen, anxiolytischen und muskelrelaxierenden Eigenschaften, die mit Benzodiazepinen verbunden sind . Die primären molekularen Ziele sind die GABA-A-Rezeptoren, die im zentralen Nervensystem weit verbreitet sind .
Wissenschaftliche Forschungsanwendungen
Nortetrazepam has several scientific research applications, including:
Biology: Studied for its effects on the central nervous system and its role in the metabolism of tetrazepam.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism studies.
Industry: Utilized in the development of new benzodiazepine derivatives and in quality control processes.
Wirkmechanismus
- Enhanced GABA binding activity leads to somnolence, muscle relaxation, decreased anxiety, and overall central nervous system depression .
- Nortetrazepam’s binding to GABA receptors enhances inhibitory signaling, affecting downstream pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Nortetrazepam, like other benzodiazepines, interacts with the central benzodiazepine receptors in the brain . These receptors are associated with inhibitory GABA (gamma amino butyric acid) receptors . The interaction of this compound with these receptors leads to enhanced GABA binding activity , which in turn increases the inhibitory effects of GABA on neuronal excitability .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons, by modulating the activity of GABA, an inhibitory neurotransmitter . It enhances the inhibitory effects of GABA, leading to decreased neuronal excitability . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA receptors . Upon binding, this compound enhances the binding activity of GABA, leading to increased inhibition of neuronal excitability .
Metabolic Pathways
This compound is likely metabolized in the liver, like other benzodiazepines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nortetrazepam typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with cyclohexanone in the presence of a suitable catalyst to form the benzodiazepine ring structure . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. Quality control measures are crucial to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Nortetrazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the benzodiazepine ring structure.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, dehydrogenated, and substituted derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrazepam: Die Stammverbindung von Nortetrazepam, bekannt für ihre muskelrelaxierenden Eigenschaften.
Diazepam: Ein weiteres Benzodiazepin mit ähnlichen sedativen und anxiolytischen Wirkungen.
Nitrazepam: Bekannt für seine hypnotischen und antikonvulsiven Eigenschaften.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner spezifischen Rolle als Metabolit von Tetrazepam. Es teilt viele pharmakologische Eigenschaften mit anderen Benzodiazepinen, wird aber in erster Linie wegen seines Stoffwechselwegs und seines Beitrags zu den Gesamtwirkungen von Tetrazepam untersucht .
Eigenschaften
IUPAC Name |
7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMSENAXZDFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146057 | |
| Record name | Nortetrazepam [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10379-11-0 | |
| Record name | 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10379-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nortetrazepam [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortetrazepam [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORTETRAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the presence of nortetrazepam in the body after tetrazepam administration?
A1: The research paper states that after oral administration of tetrazepam, "only very small levels of active metabolites are present in serum" []. While the paper does not explicitly quantify the levels of this compound, it implies that its presence is minimal compared to the parent drug, tetrazepam. This suggests that the pharmacological effects observed after tetrazepam administration are primarily attributed to the parent drug itself, rather than its metabolite, this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)


![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)

![2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran](/img/structure/B85234.png)
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)

